1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is C24H26N4O3, and it has a molecular weight of approximately 418.5 g/mol. This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves several steps that can vary depending on the specific synthetic route chosen. Common methods include:
Technical details regarding specific reagents, catalysts, and reaction conditions are often proprietary or found in specialized literature .
The molecular structure of 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide can be represented using various structural formulas:
This representation provides a systematic way to describe the compound's structure.
Property | Value |
---|---|
Molecular Formula | C24H26N4O3 |
Molecular Weight | 418.5 g/mol |
Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions are critical for modifying the compound for enhanced biological activity or improved pharmacokinetic properties .
The mechanism of action for 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is primarily linked to its interaction with specific biological targets:
Data from studies indicate that compounds with similar structures exhibit significant inhibitory activity against COX enzymes, highlighting the potential anti-inflammatory properties of this compound .
The physical properties of 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents; limited solubility in water |
Key chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions but sensitive to extreme pH levels |
Reactivity | Moderate reactivity typical of amides |
1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide has potential applications in various scientific fields:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7